![molecular formula C14H10ClFO2 B6403018 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% CAS No. 1261907-47-4](/img/structure/B6403018.png)
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95%
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Overview
Description
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid (5-CMPFBA) is a synthetically produced organic compound belonging to the class of carboxylic acid derivatives. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% has a variety of scientific research applications. It has been used to create inhibitors of the enzyme tyrosine kinase, which is involved in signal transduction pathways in cells. In addition, it has been used to study the structure and function of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Furthermore, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of the neurotransmitter dopamine on behavior.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% depends on the scientific research application for which it is used. For example, when used as an inhibitor of tyrosine kinase, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% binds to the active site of the enzyme and prevents its activity. When used to study the structure and function of COX-2, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% binds to the active site of the enzyme and modulates its activity. When used to study the effects of dopamine on behavior, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% binds to the dopamine receptor and modulates its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% depend on the scientific research application for which it is used. For example, when used as an inhibitor of tyrosine kinase, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% blocks the activity of the enzyme and prevents the signal transduction pathways in cells from functioning properly. When used to study the structure and function of COX-2, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% modulates the activity of the enzyme and affects the production of inflammatory mediators. When used to study the effects of dopamine on behavior, 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% modulates the activity of the dopamine receptor and affects the behavior of the organism.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% in lab experiments include its high purity and its ability to be easily synthesized. The main limitation of 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% is its low solubility in aqueous media, which can make it difficult to use in some experiments.
Future Directions
For 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% include further research into its potential as an inhibitor of tyrosine kinase and its potential to modulate the activity of other enzymes. Additionally, further research into its potential to modulate the activity of neurotransmitter receptors and its potential to affect behavior could be conducted. Finally, further research into its potential to be used as a drug or therapeutic agent could be conducted.
Synthesis Methods
5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95% can be synthesized through a two-step process. In the first step, the reactants 2-chloro-4-methylphenol and 2-fluorobenzoyl chloride are reacted in anhydrous dimethylformamide (DMF) in the presence of a base such as triethylamine (TEA) to form the intermediate 5-(2-chloro-4-methylphenyl)-2-fluorobenzoyl chloride. In the second step, the intermediate is reacted with sodium hydroxide in an aqueous medium to form the desired 5-(2-Chloro-4-methylphenyl)-2-fluorobenzoic acid, 95%.
properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-4-10(12(15)6-8)9-3-5-13(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMSYRUXAMTBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690239 |
Source
|
Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-47-4 |
Source
|
Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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